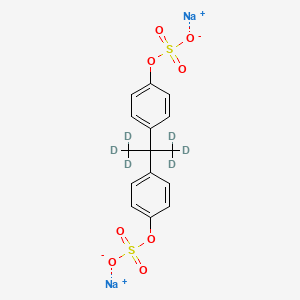
Bisphenol A Bissulfate-d6 Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol A Bissulfate-d6 Disodium Salt is a stable isotope-labeled compound used primarily as a reference standard in various scientific analyses. It is a derivative of Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in isotopic labeling studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol A Bissulfate-d6 Disodium Salt involves the sulfonation of Bisphenol A with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction conditions typically include controlled temperatures and pH levels to ensure the selective sulfonation and incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfuric acid and sodium hydroxide, with stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bisphenol A Bissulfate-d6 Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups back to hydroxyl groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, hydroxylated compounds, and substituted Bisphenol A derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bisphenol A Bissulfate-d6 Disodium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of Bisphenol A and its metabolites in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bisphenol A in the human body.
Industry: Applied in environmental analysis to monitor the presence and degradation of Bisphenol A in various environmental samples.
Mecanismo De Acción
The mechanism of action of Bisphenol A Bissulfate-d6 Disodium Salt is primarily related to its role as a reference standard in analytical studies. The deuterium atoms in the compound provide a distinct isotopic signature, allowing researchers to track its behavior and interactions in various chemical and biological systems. The molecular targets and pathways involved include the binding of the compound to specific receptors and enzymes, facilitating the study of Bisphenol A’s effects and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A Bissulfate Disodium Salt: Similar in structure but without deuterium labeling.
Bisphenol A: The parent compound used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: An analog of Bisphenol A with a sulfonate group instead of a hydroxyl group.
Uniqueness
Bisphenol A Bissulfate-d6 Disodium Salt is unique due to its stable isotope labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and quantification in various research applications, making it a valuable tool in scientific investigations.
Propiedades
Fórmula molecular |
C15H14Na2O8S2 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
disodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |
InChI |
InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2/i1D3,2D3;; |
Clave InChI |
OAPPROYXVPMBRW-ADBWCSELSA-L |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OS(=O)(=O)[O-])(C2=CC=C(C=C2)OS(=O)(=O)[O-])C([2H])([2H])[2H].[Na+].[Na+] |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















